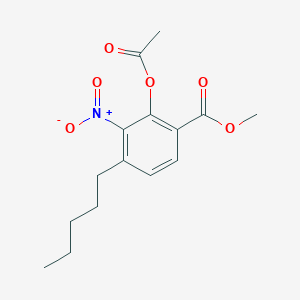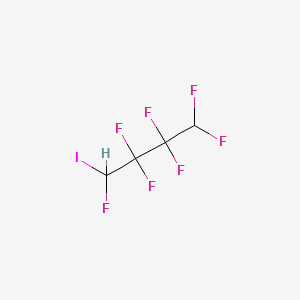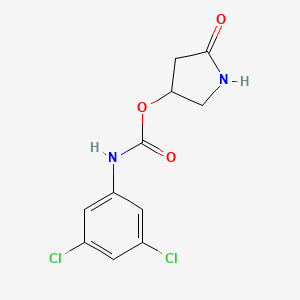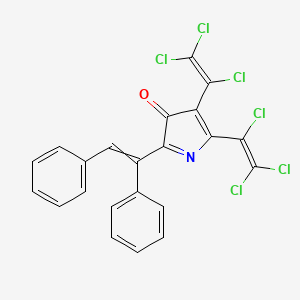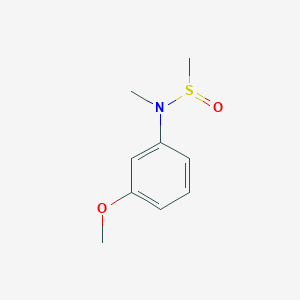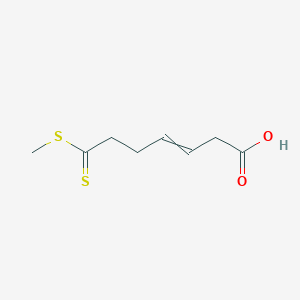
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid is an organic compound characterized by the presence of both methylsulfanyl and sulfanylidene groups attached to a hept-3-enoic acid backbone
Méthodes De Préparation
The synthesis of 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of hept-3-enoic acid with methylsulfanyl reagents under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a sulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid involves its interaction with molecular targets through its functional groups. The methylsulfanyl and sulfanylidene groups can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid include:
7-(Methylsulfanyl)heptanoic acid: Lacks the sulfanylidene group, making it less reactive in certain chemical reactions.
7-(Methylsulfanyl)-7-oxoheptanoic acid: Contains an oxo group instead of a sulfanylidene group, leading to different reactivity and applications.
7-(Methylsulfanyl)-7-hydroxyheptanoic acid: The presence of a hydroxy group alters its chemical properties and potential uses. The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
90032-88-5 |
|---|---|
Formule moléculaire |
C8H12O2S2 |
Poids moléculaire |
204.3 g/mol |
Nom IUPAC |
7-methylsulfanyl-7-sulfanylidenehept-3-enoic acid |
InChI |
InChI=1S/C8H12O2S2/c1-12-8(11)6-4-2-3-5-7(9)10/h2-3H,4-6H2,1H3,(H,9,10) |
Clé InChI |
SDGUQVYDUIRXSA-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)CCC=CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


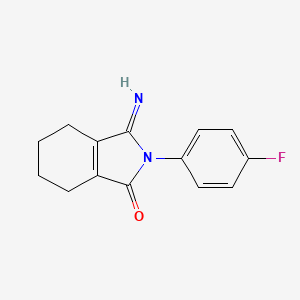

![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
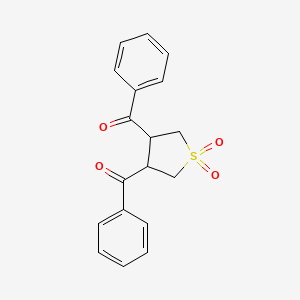
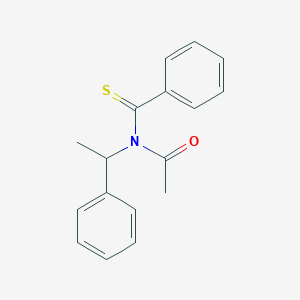
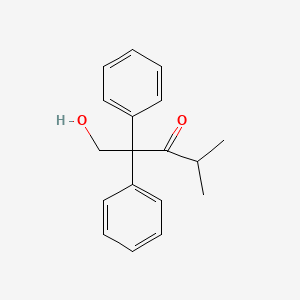
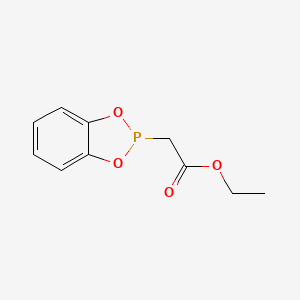
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate](/img/structure/B14392228.png)
